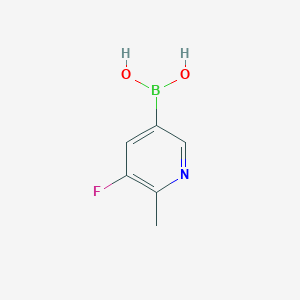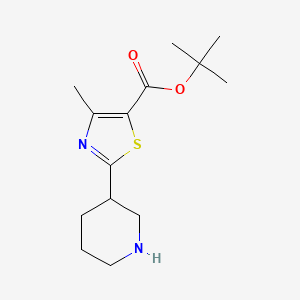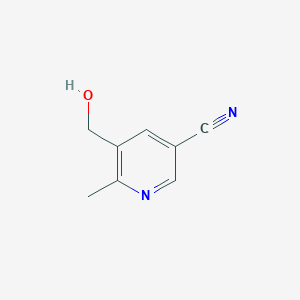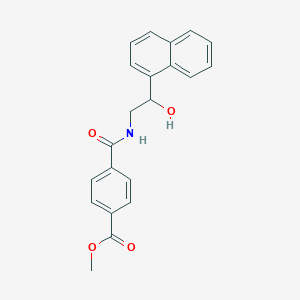
(5-Fluoro-6-methylpyridin-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 g/mol . This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in a variety of chemical reactions, most notably the suzuki-miyaura cross-coupling . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, (5-Fluoro-6-methylpyridin-3-YL)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The primary result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, which are related compounds, is known to be dependent on the pH of the environment . At physiological pH, the rate of hydrolysis is considerably accelerated . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by factors such as pH, temperature, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-6-methylpyridin-3-yl)boronic acid typically involves the hydroboration of the corresponding pyridine derivative. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an alkene or alkyne . This process is generally rapid and allows for the exploration of organoborane chemistry .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration reactions followed by purification steps to isolate the desired product. The use of acoustic dispensing technology has also been explored to accelerate the synthesis and miniaturize reaction scouting, allowing access to large libraries of boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: Boronic acids can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Alcohols: From oxidation reactions.
Substituted Pyridines: From substitution reactions.
Scientific Research Applications
(5-Fluoro-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Fluoro-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
Properties
IUPAC Name |
(5-fluoro-6-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWFKJSNCHEJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)


![1-(2,3-Dimethoxyphenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2403967.png)
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)



![(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2403974.png)
![2-[(2-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403977.png)
![methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate](/img/structure/B2403979.png)



